(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol
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Overview
Description
(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol: is a chiral cyclopentanol derivative featuring a fluorine and a methyl group on the phenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (1R,2S)-cyclopentan-1-ol as the starting material.
Fluorination: The phenyl ring is introduced via a Friedel-Crafts alkylation reaction using 3-fluorobenzene and 4-methylbenzene.
Cyclization: The cyclopentanone intermediate undergoes cyclization to form the desired cyclopentanol derivative.
Industrial Production Methods:
Batch Production: Large-scale synthesis often employs batch reactors with controlled temperature and pressure conditions to ensure product consistency.
Continuous Flow Chemistry: This method is gaining popularity for its efficiency and scalability, allowing for continuous production of the compound.
Chemical Reactions Analysis
(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol: undergoes various chemical reactions, including:
Oxidation: The cyclopentanol group can be oxidized to form cyclopentanone.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, resulting in a different phenyl derivative.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the ortho and para positions of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Cyclopentanone.
Reduction: (1R,2S)-2-(3-methylphenyl)cyclopentan-1-ol.
Substitution: Ortho- and para-substituted phenyl derivatives.
Scientific Research Applications
This compound has diverse applications across various scientific fields:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways related to disease processes.
Comparison with Similar Compounds
(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol: is compared with similar compounds such as:
(1R,2S)-2-(3-chloro-4-methylphenyl)cyclopentan-1-ol
(1R,2S)-2-(3-fluoro-4-ethylphenyl)cyclopentan-1-ol
(1R,2S)-2-(3-fluoro-4-hydroxyphenyl)cyclopentan-1-ol
Uniqueness: The presence of the fluorine atom on the phenyl ring imparts unique chemical and biological properties compared to its chloro, ethyl, and hydroxy analogs.
This compound , highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8-5-6-9(7-11(8)13)10-3-2-4-12(10)14/h5-7,10,12,14H,2-4H2,1H3/t10-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXPGMQDSFFUOI-CMPLNLGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCC2O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2CCC[C@H]2O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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